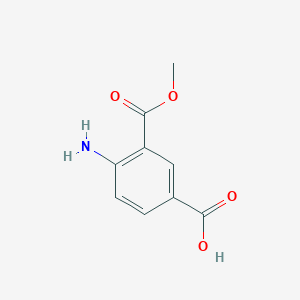

4-Amino-3-(methoxycarbonyl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-amino-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOVONVMDYDZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508141 | |

| Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41684-07-5 | |

| Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes and Strategies

The construction of the 4-Amino-3-(methoxycarbonyl)benzoic acid molecule relies on established organic synthesis reactions. The primary challenge lies in the regioselective introduction of the amino and methoxycarbonyl groups at the correct positions relative to the primary carboxylic acid function.

Multi-step Functionalization of Benzoic Acid Derivatives

One logical and versatile approach begins with a symmetrical and readily available precursor, terephthalic acid (benzene-1,4-dicarboxylic acid). This strategy involves a sequence of reactions to selectively modify one of the carboxylic acid groups and then introduce the required substituents onto the aromatic ring.

Esterification with Methyl Chloroformate under Basic Conditions

The initial step in this synthetic pathway is the selective mono-esterification of terephthalic acid to produce 4-(methoxycarbonyl)benzoic acid. While various esterification methods exist, including Fischer esterification, a specific method involves the use of methyl chloroformate in the presence of a base. This reaction proceeds by first deprotonating one of the carboxylic acid groups with a suitable base, such as triethylamine (B128534) or pyridine. The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This reaction forms a mixed anhydride (B1165640) intermediate which subsequently reacts with the alcohol or decomposes to yield the methyl ester. Precise control of stoichiometry (one equivalent of base and methyl chloroformate) is crucial to favor the formation of the mono-ester over the di-ester. Alternative methods for mono-ester synthesis include the partial hydrolysis of the corresponding diester, such as dimethyl terephthalate (B1205515). researchgate.netgoogle.com

Subsequent Nitration and Reduction Steps

With 4-(methoxycarbonyl)benzoic acid in hand, the next key transformation is the regioselective introduction of a nitro group, which serves as a precursor to the final amino group. This is achieved through electrophilic aromatic substitution. truman.edu Both the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH3) groups are electron-withdrawing and meta-directing substituents. Consequently, when 4-(methoxycarbonyl)benzoic acid is treated with a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, the electrophilic nitronium ion (NO₂⁺) is directed to the position meta to both groups, which is the C-3 position (and the equivalent C-5 position). This step yields 3-nitro-4-(methoxycarbonyl)benzoic acid. chemicalbull.com

The final step in this sequence is the reduction of the nitro group to an amino group. This transformation is one of the most common and well-studied reactions in organic synthesis. A variety of reducing agents can be employed, such as metal catalysts (e.g., palladium, platinum, or nickel) with hydrogen gas, or dissolving metal reductions (e.g., tin, iron, or zinc in acidic media). longdom.orgcommonorganicchemistry.com The choice of reagent depends on factors like functional group tolerance and reaction conditions. This reduction converts 3-nitro-4-(methoxycarbonyl)benzoic acid into the target molecule, this compound.

Table 1: Summary of Multi-Step Synthesis from Terephthalic Acid

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Mono-esterification | Terephthalic acid, Base, Methyl Chloroformate | 4-(Methoxycarbonyl)benzoic acid |

| 2 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-4-(methoxycarbonyl)benzoic acid |

| 3 | Reduction | H₂, Catalyst (e.g., Pd/C) or Fe/HCl | This compound |

Direct Hydrogenation of 3-Nitro-4-(methoxycarbonyl)benzoic Acid

A more direct route to the target compound starts with the precursor 3-nitro-4-(methoxycarbonyl)benzoic acid, which can be synthesized as described above or obtained commercially. chemicalbull.com This approach focuses solely on the final reduction step, for which several effective methods have been developed.

Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney nickel is a widely utilized and efficient method for the reduction of aromatic nitro groups. commonorganicchemistry.com The process involves treating a solution of 3-nitro-4-(methoxycarbonyl)benzoic acid with hydrogen gas in the presence of Raney nickel catalyst. mdma.ch Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy, is highly active for this transformation. ias.ac.in The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) at moderate temperatures and pressures. orgsyn.orgcore.ac.uk A key advantage of Raney nickel is its effectiveness and its potential for higher chemoselectivity in molecules with other reducible groups, such as halogens, compared to more reactive catalysts like palladium on carbon. commonorganicchemistry.com

Iron-Powder Reduction using Quaternary Phase Transfer Catalysts

The reduction of nitroarenes using iron metal in acidic conditions, known as the Béchamp reduction, is a classic and cost-effective industrial process. Modern variations of this reaction aim to improve efficiency and environmental compatibility. The use of highly active carbonyl iron powder (CIP) has been shown to be effective for nitro group reductions, often in aqueous media. researchgate.net

To facilitate the reaction between the organic substrate, which may have limited water solubility, and the aqueous/solid reagents, a phase-transfer catalyst (PTC) can be employed. Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are common PTCs. They function by transporting the reactant from the aqueous phase to the organic phase (or to the surface of the iron catalyst), thereby accelerating the reaction rate. The iron acts as the electron donor for the reduction, which proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. This method offers a green, safe, and efficient alternative to catalytic hydrogenations that require pressurized hydrogen gas. longdom.orgorganic-chemistry.org

Table 2: Comparison of Reduction Methods for 3-Nitro-4-(methoxycarbonyl)benzoic acid

| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel | H₂ Gas | Methanol/Ethanol, RT-50°C, 1-10 atm H₂ | High yield, catalyst can be pyrophoric. |

| Iron-Powder Reduction | Iron Powder, PTC | H⁺ (from acidic water) | Water/Acid, PTC, 50-100°C | Cost-effective, avoids pressurized H₂, suitable for large scale. longdom.org |

Stepwise Nitration, Alkaline Hydrolysis, and Reduction from 4-Chlorobenzoic Acid

This synthetic route transforms 4-Chlorobenzoic Acid into the target molecule through a series of three key steps.

The initial step involves the regioselective nitration of 4-chlorobenzoic acid to produce 4-chloro-3-nitrobenzoic acid. The directing effects of the existing chloro and carboxylic acid groups on the aromatic ring guide the incoming nitro group primarily to the position meta to the carboxyl group and ortho to the chloro group.

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Reaction Conditions for Nitration of 4-Chlorobenzoic Acid prepchem.com

| Parameter | Condition |

| Starting Material | p-Chlorobenzoic acid |

| Reagents | Concentrated HNO₃, Concentrated H₂SO₄ |

| Temperature | 10°C to 25°C (during addition), then 37°C |

| Reaction Time | 10-14 hours |

| Product | 4-chloro-3-nitrobenzoic acid |

| Yield | 98.7% |

This data is illustrative of a typical nitration reaction for this substrate.

The directing effects of the substituents on the benzene (B151609) ring are crucial for the regioselectivity of this reaction. The carboxylic acid group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho, para-directing group. In 4-chlorobenzoic acid, the interplay of these electronic effects favors the nitration at the 3-position.

Following nitration, the next conceptual step in the outlined synthesis is alkaline hydrolysis using sodium hydroxide (B78521) (NaOH). In a typical nucleophilic aromatic substitution reaction, this step would involve the displacement of the chloro group by a hydroxyl group to yield 4-hydroxy-3-nitrobenzoic acid. High temperatures and pressures are generally required for such transformations.

However, it is important to note a potential discrepancy in this synthetic design for achieving the target molecule, this compound. An alkaline hydrolysis step would introduce a hydroxyl group, not the methoxycarbonyl group as required. A more chemically conventional approach would involve esterification of the carboxylic acid group, which could be performed before or after the reduction of the nitro group. For the purpose of adhering to the provided outline, the conceptual step of alkaline hydrolysis is noted here.

The final step in this sequence is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). mdma.ch This method is known for its efficiency in reducing aromatic nitro compounds without affecting other functional groups like carboxylic acids or halogens under controlled conditions. mdma.chresearchgate.net

The reaction proceeds by the transfer of electrons from the Sn(II) ion to the nitro group, which is subsequently protonated by the acidic medium. The resulting aniline (B41778) derivative is often isolated as a chlorostannate salt, from which the free amine can be liberated by the addition of a base. mdma.ch

General Conditions for Nitro Group Reduction

| Reagent | Solvent/Acid | Typical Substrate | Product |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | Aromatic Nitro Compounds | Aromatic Amines |

| Anhydrous SnCl₂ | Ethanol | Aromatic Nitro Compounds | Aromatic Amines |

| Sn / HCl | - | Aromatic Nitro Compounds | Aromatic Amines |

This table represents general conditions for the reduction of aromatic nitro compounds and is not specific to 4-chloro-3-nitrobenzoic acid.

Synthesis from Dimethyl Terephthalate

Chemical Reactivity and Derivatization

Reactions of the Amino Group

Oxidation to Nitro Group

The direct oxidation of the primary amino group in this compound to a nitro group (-NO₂) represents an important transformation. A variety of oxidizing agents can accomplish this conversion. mdpi.com The choice of reagent is often critical to avoid side reactions, especially with a multifunctional substrate.

One effective method for the oxidation of anilines bearing electron-withdrawing groups is the use of sodium perborate (B1237305) (NaBO₃·4H₂O) in acetic acid at moderate temperatures (50–55 °C). mdpi.comhilarispublisher.com Given that this compound contains two electron-withdrawing groups, this method is expected to smoothly convert the amino group to a nitro group, yielding 4-Nitro-3-(methoxycarbonyl)benzoic acid. mdpi.com

Other reagents have also been employed for this transformation. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize anilines to the corresponding nitroarenes. mdpi.comresearchgate.net Additionally, systems using hydrogen peroxide in combination with various catalysts have been developed. researchgate.net For example, in situ formation of performic acid from formic acid and hydrogen peroxide has been used to oxidize arylamines to nitroarenes at room temperature. acs.org

| Oxidizing Agent/System | Typical Conditions | Expected Product | Reference |

|---|---|---|---|

| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid, 50–55 °C | 4-Nitro-3-(methoxycarbonyl)benzoic acid | mdpi.comhilarispublisher.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1,2-dichloroethane, Room Temperature | 4-Nitro-3-(methoxycarbonyl)benzoic acid | mdpi.comresearchgate.net |

| Performic Acid (in situ from HCOOH and H₂O₂) | Room Temperature | 4-Nitro-3-(methoxycarbonyl)benzoic acid | acs.org |

Reduction of Nitro Group (if present in precursor)

The synthesis of this compound often involves the reduction of a corresponding nitro-substituted precursor, such as methyl 4-nitroterephthalate or 3-nitro-4-(methoxycarbonyl)benzoic acid. The conversion of the aromatic nitro group to a primary amino group is a crucial transformation in the synthesis of many aromatic amines. masterorganicchemistry.comresearchgate.net This reduction can be accomplished using various methods, including catalytic hydrogenation or treatment with metals in acidic media. masterorganicchemistry.com

Commonly employed methods are selective and efficient, ensuring that other functional groups, like the ester and carboxylic acid, remain unaffected. For instance, the use of zinc or magnesium powder with a hydrogen donor like hydrazine (B178648) glyoxylate (B1226380) allows for the rapid and selective reduction of the nitro group at room temperature. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another effective method. masterorganicchemistry.comresearchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

|---|---|---|

| SnCl₂ in HCl | Acidic medium | A classic method for nitroarene reduction. |

| Fe / HCl | Acidic medium | Often used in industrial-scale synthesis. |

| H₂ / Pd/C | Neutral pH, pressure | Catalytic hydrogenation; can be sensitive to other functional groups. masterorganicchemistry.comresearchgate.net |

Nucleophilic Substitution Reactions

The primary amino group on the benzene ring of this compound is nucleophilic and can participate in various substitution reactions. libretexts.org In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond. This reactivity is fundamental to building more complex molecules from this core structure.

Table 2: Examples of Nucleophilic Substitution

| Electrophile | Product Type | Reaction Class |

|---|---|---|

| Alkyl Halide | N-Alkyl derivative | N-Alkylation |

| Acyl Halide | N-Acyl derivative (Amide) | Nucleophilic Acyl Substitution libretexts.org |

Acylation Reactions

Acylation of the amino group is a specific and highly important class of nucleophilic substitution reactions. This process, known as N-acylation, involves the reaction of this compound with an acylating agent to form an amide linkage. arkat-usa.org This reaction is widely used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. google.comarkat-usa.org

The reaction can be carried out using various acylating agents, such as acid chlorides or mixed anhydrides, often in the presence of a base to neutralize the acidic byproduct. google.com For example, an N-acylamino acid can be converted to a mixed anhydride (B1165640) and subsequently reacted with an aminobenzoic acid to form a peptide bond. google.com

Table 3: Common Acylating Agents

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acid Chloride (R-COCl) | Base (e.g., N-methylmorpholine) | N-Acyl amide |

| Mixed Anhydride | -15°C to 0°C | N-Acyl amide google.com |

Schiff Base Formation

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. eresearchco.comrjptonline.org This reaction is typically catalyzed by an acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. semanticscholar.orgmdpi.com

The formation of the C=N double bond (azomethine group) is a characteristic feature of this reaction. rjptonline.orgsemanticscholar.org Schiff bases derived from aminobenzoic acids have been studied for various applications, and their formation is a versatile method for modifying the parent compound. eresearchco.comijpsr.com The reaction can be performed with a wide range of aromatic and aliphatic carbonyl compounds. rjptonline.org

Table 4: Schiff Base Formation with Various Aldehydes

| Carbonyl Compound | Solvent | Conditions | Resulting Schiff Base Structure |

|---|---|---|---|

| Benzaldehyde (B42025) | Ethanol (B145695) | Reflux | Imine derived from benzaldehyde rjptonline.org |

| 4-Nitrobenzaldehyde (B150856) | Ethanol | Stirring at 60°C | Imine derived from 4-nitrobenzaldehyde eresearchco.comijpsr.com |

| Vanillin (B372448) | Ethanol | Stirring at 60°C | Imine derived from vanillin eresearchco.com |

Reactions of the Methoxycarbonyl Group

The methoxycarbonyl group (-COOCH₃) of this compound can be hydrolyzed to a carboxylic acid group (-COOH). This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification.

This transformation converts the monoester into a dicarboxylic acid, specifically 4-aminoterephthalic acid. This hydrolysis is a standard reaction for esters and is a common step in synthetic pathways where a carboxylic acid functionality is required after the ester has served its purpose, for example, as a protecting group or to influence solubility.

Table 5: Conditions for Ester Hydrolysis

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Alcohol mixture | Reflux | 4-Aminoterephthalic acid |

| Potassium Hydroxide (KOH) | Water | Heating | 4-Aminoterephthalic acid |

The free carboxylic acid group at the 1-position of this compound can undergo esterification. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgiajpr.com

This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. libretexts.orgiajpr.com This method is particularly useful for synthesizing methyl, ethyl, and other simple alkyl esters. libretexts.org For more complex or sterically hindered alcohols, other methods involving activating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed under milder conditions. organic-chemistry.org A study on the Fischer esterification of the similar compound 4-amino-3-nitrobenzoic acid using methanol and sulfuric acid demonstrates the feasibility and typical conditions for this type of transformation. bond.edu.aubond.edu.au

Table 6: Esterification of the Carboxylic Acid Group

| Alcohol | Catalyst | Method | Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Fischer Esterification bond.edu.au | Dimethyl 4-aminoterephthalate |

| Ethanol | HCl | Fischer Esterification libretexts.org | 1-Ethyl 3-methyl 4-aminoterephthalate |

Coupling Reactions (e.g., amide and ester synthesis)

The bifunctional nature of this compound, possessing both a carboxylic acid and an aromatic amine, allows it to participate in various coupling reactions. The carboxylic acid moiety is readily converted into amides and esters, forming the basis for the synthesis of a wide array of derivatives.

Amide Synthesis: The formation of an amide bond from the carboxylic acid group is a fundamental transformation. This reaction typically involves the activation of the carboxyl group followed by nucleophilic attack by an amine. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.com These methods provide a direct route to N-substituted benzamides from this compound. Modern, greener approaches also utilize in situ-formed thioesters to facilitate amide bond formation without traditional coupling reagents. nih.govrsc.org

Ester Synthesis: The synthesis of esters from the carboxylic acid group can be achieved through several methods, most notably Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a structurally similar compound, is accomplished via a simple Fischer esterification by reacting it with methanol and catalytic sulfuric acid. bond.edu.aubond.edu.au This method is directly applicable to this compound for the preparation of various alkyl esters.

| Reaction Type | Reactants | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| Amide Synthesis | This compound, Primary/Secondary Amine | DCC or EDC/HOBt, Organic Solvent (e.g., DMF, DCM) | N-substituted 4-Amino-3-(methoxycarbonyl)benzamide |

| Ester Synthesis (Fischer) | This compound, Alcohol (e.g., Methanol, Ethanol) | Catalytic H₂SO₄, Heat | Alkyl 4-amino-3-(methoxycarbonyl)benzoate |

Reactions of the Carboxylic Acid Group

Peptide Bond Formation

The carboxylic acid functionality of this compound allows for its incorporation into peptide structures through the formation of a peptide (amide) bond. This process is central to the field of peptide synthesis and requires a controlled and methodical approach to ensure the desired sequence and prevent unwanted side reactions. masterorganicchemistry.com

In a typical synthetic strategy, the carboxylic acid of this compound would be coupled to the N-terminus of a growing peptide chain or a single amino acid ester. To ensure regioselectivity, the aromatic amino group on the benzoic acid ring must first be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.com

The coupling reaction itself is mediated by activating agents that convert the carboxylic acid into a more reactive species. luxembourg-bio.com Widely used coupling reagents include aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which facilitate efficient peptide bond formation with minimal racemization. luxembourg-bio.comorganic-chemistry.org The process involves activating the (protected) this compound and then introducing the N-terminally deprotected amino acid or peptide to form the new peptide linkage. This methodology allows the compound to be inserted as a non-standard amino acid residue in a peptide sequence.

Electrophilic Aromatic Substitution (on the benzene ring)

The benzene ring of this compound is substituted with both an activating group (the amino group) and deactivating groups (the carboxylic acid and methoxycarbonyl groups). The amino group is a powerful ortho-, para-director, while the carboxyl and methoxycarbonyl groups are meta-directors. In electrophilic aromatic substitution, the strongly activating amino group dictates the position of substitution, directing incoming electrophiles primarily to the positions ortho and para to it. The para position is already occupied, and one ortho position is substituted with the methoxycarbonyl group. Therefore, substitution is strongly favored at the C5 position, which is ortho to the amino group and meta to the two deactivating groups.

Nitration

Nitration of the aromatic ring introduces a nitro (-NO₂) group. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. Given the directing effects of the substituents, the nitration of this compound is expected to yield primarily 4-Amino-3-(methoxycarbonyl)-5-nitrobenzoic acid . The strong activating effect of the amino group directs the incoming nitronium ion (NO₂⁺) to the C5 position.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction can be carried out using molecular bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst, although the highly activated ring may not require a catalyst. The amino group's directing influence will again control the regiochemical outcome, leading to substitution at the C5 position. The reaction with bromine, for example, would produce 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid . While direct halogenation is common, alternative methods for producing aryl halides from aromatic carboxylic acids exist, though they may involve different mechanisms such as halodecarboxylation. acs.org

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the benzene ring. The reaction is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or chlorosulfonic acid (ClSO₃H). As with nitration and halogenation, the electrophile (SO₃) will be directed to the C5 position by the activating amino group. A relevant precedent is the sulfonation of 2-methoxy-4-acetamido-benzoic acid methyl ester with chlorosulfonic acid, which results in substitution ortho to the activating acetamido group. google.com Therefore, the sulfonation of this compound is predicted to yield 4-Amino-3-(methoxycarbonyl)-5-sulfobenzoic acid .

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Amino-3-(methoxycarbonyl)-5-nitrobenzoic acid |

| Halogenation (Bromination) | Br₂ | 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 4-Amino-3-(methoxycarbonyl)-5-sulfobenzoic acid |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound, an achiral molecule, does not involve considerations of stereoselectivity. However, the precise placement of functional groups on the benzene ring makes regioselectivity a critical factor in its synthesis. A common synthetic strategy involves the nitration of a substituted benzoic acid precursor, followed by reduction of the nitro group.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions, such as nitration. The carboxyl group (-COOH) and the methoxycarbonyl group (-COOCH3) are both deactivating and meta-directing. This means they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles, and direct incoming substituents to the meta position.

For instance, in the nitration of methyl benzoate, the reaction is regioselective, predominantly yielding methyl 3-nitrobenzoate. organic-chemistry.org This is due to the relative stability of the intermediates formed during the reaction. The electron-withdrawing nature of the ester group deactivates the ortho and para positions more than the meta position, making the latter the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺). mdpi.com

A plausible synthetic route to this compound could start from 4-nitrophthalic acid. This would involve a regioselective monoesterification to form the methyl ester at one of the two carboxylic acid positions, followed by the reduction of the nitro group. Achieving regioselectivity in the monoesterification of a dicarboxylic acid can be challenging. Chemical methods may exploit differences in the steric hindrance of the two carboxylic acid groups or use protecting group strategies. Enzymatic methods, employing lipases, have also been explored for the regioselective esterification of molecules with multiple reactive sites, offering a greener alternative to traditional chemical methods. orgsyn.org

Catalysis in Synthetic Transformations

Catalysis is central to the efficient and selective synthesis of this compound, particularly in the reduction of the nitro group to an amino group. Catalytic hydrogenation is a widely used and effective method for this transformation.

A variety of heterogeneous catalysts are employed for the reduction of aromatic nitro compounds. These include:

Palladium on carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitro groups. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. researchgate.net

Raney Nickel: This is another active catalyst for nitro group reduction. libretexts.org

Bimetallic nanoparticles: For example, copper/nickel (Cu/Ni) nanoparticles have shown high catalytic activity for the hydrogenation of substituted nitroaromatics. mdpi.com

The choice of catalyst and reaction conditions can be crucial to avoid the reduction of other functional groups present in the molecule, such as the carboxylic acid or ester groups. While carboxylic acids and esters are generally less reactive to catalytic hydrogenation than nitro groups, some catalysts, under harsh conditions, can reduce them to alcohols. rsc.org For instance, ruthenium-based catalysts are known to be effective for the hydrogenation of both the aromatic ring and the carboxylic group. tue.nl Therefore, catalyst selection is key to ensuring the chemoselectivity of the nitro group reduction.

Homogeneous catalysts, such as rhodium complexes, have also been used for the selective reduction of nitrobenzoic acids. These systems can offer high chemoselectivity for the nitro group while leaving the carboxylic acid group intact. rsc.org

The following table summarizes some common catalytic systems used in the reduction of aromatic nitro compounds:

| Catalyst | Typical Substrates | Key Features |

| Palladium on Carbon (Pd/C) | Aromatic nitro compounds | Widely used, efficient under mild conditions. |

| Raney Nickel | Aromatic nitro compounds | Active catalyst, can be used as an alternative to Pd/C. |

| Bimetallic Nanoparticles (e.g., Cu/Ni) | Substituted nitroaromatics | High catalytic activity and selectivity. |

| Rhodium Complexes | Nitrobenzoic acids | Homogeneous catalyst, high chemoselectivity. |

Byproduct Management and Green Chemistry Considerations

Modern chemical synthesis places a strong emphasis on sustainability, which includes minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound can be evaluated through the lens of green chemistry principles.

Byproduct Formation and Management:

The nitration of aromatic compounds can lead to the formation of isomeric byproducts. For example, the nitration of m-toluic acid can produce a mixture of 2-nitro-3-methylbenzoic acid, 2-nitro-5-methylbenzoic acid, and 3-methyl-4-nitrobenzoic acid. mdpi.com The separation of these isomers can be challenging and adds to the waste generated in the process. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.

During catalytic hydrogenation, over-reduction can be a potential side reaction, leading to the hydrogenation of the aromatic ring or the reduction of the carboxylic acid and ester groups. The choice of a selective catalyst and optimization of reaction parameters are crucial to minimize these byproducts. In some cases, byproducts from the catalyst itself, such as leaching of the metal, need to be considered and managed.

Green Chemistry Metrics:

The "greenness" of a synthetic route can be quantitatively assessed using various metrics:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.

Applying these metrics to the synthesis of this compound would involve a detailed analysis of the entire process, from starting materials to the final purified product.

Green Synthetic Approaches:

There is a growing interest in developing greener synthetic routes for aminobenzoic acids. rsc.org This includes the use of:

Biocatalysis: The use of enzymes for reactions like regioselective esterification can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. orgsyn.org

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, is a key aspect of green chemistry. For example, a one-pot synthesis of 3-aminobenzoic acid has been reported using subcritical water as a green solvent.

Renewable Feedstocks: While the synthesis of this specific compound may currently rely on petrochemical-based starting materials, a broader green chemistry perspective encourages the exploration of routes from renewable resources.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Role as a Key Intermediate in Drug Synthesis

The chemical functionalities of this compound allow for its incorporation into larger, more complex molecular architectures, serving as a foundational piece for drugs targeting a variety of diseases.

While substituted benzoic acid derivatives are fundamental to the structure of many Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes, a direct synthetic route utilizing this compound as a key intermediate is not extensively documented in the reviewed scientific literature. thieme-connect.comnih.govresearchgate.net The synthesis of prominent SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin (B1684318) typically involves other halogenated benzoic acid precursors. nih.gov

The field of oncology has seen the exploration of a wide array of small molecules for their anticancer properties. Benzoic acid and its derivatives serve as a common scaffold in the design of new anticancer agents. preprints.org However, based on the available literature, the specific role of this compound as a key intermediate in the synthesis of anticancer compounds has not been specifically detailed. An isomeric compound, 4-Amino-3-methoxybenzoic acid, has been noted as an inhibitor of hydroxylase and has shown potential in inhibiting cancer cell growth. biosynth.com

Indoleamine-2,3-dioxygenase (IDO) is a significant target in cancer immunotherapy due to its role in tumor immune escape. While a number of IDO1 inhibitors have been developed, a definitive synthetic pathway for these inhibitors that explicitly identifies this compound as a starting material or key intermediate is not described in the reviewed literature.

Mechanism of Action Studies

The therapeutic effects of a compound are intrinsically linked to its interaction with biological molecules.

Detailed studies on the specific molecular targets of this compound and its direct derivatives are limited in the available scientific literature. However, computational and molecular docking studies are valuable tools for predicting the potential interactions of benzoic acid derivatives with biological targets. mdpi.comresearchgate.net Such studies have been conducted on various benzoic acid derivatives to investigate their binding affinity and interactions with the active sites of proteins like the SARS-CoV-2 main protease and carbonic anhydrase. mdpi.comresearchgate.net These analyses suggest that the functional groups present on the benzoic acid ring, such as amino and carboxyl groups, can participate in forming hydrogen bonds and other non-covalent interactions with amino acid residues within the binding pockets of target proteins. mdpi.com

Hydrogen Bonding with Biological Molecules

The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a methoxycarbonyl group, provides multiple sites for hydrogen bonding. These functional groups can act as both hydrogen bond donors and acceptors, enabling the compound to form strong and specific interactions with biological macromolecules such as proteins and nucleic acids. The amino group can donate hydrogen bonds, while the oxygen atoms of the carboxylic acid and methoxycarbonyl groups can accept them. This capacity for hydrogen bonding is crucial for the compound's ability to bind to the active sites of enzymes or the binding pockets of receptors, thereby influencing their biological activity.

Influence on Biochemical Pathways

While specific, detailed research on the direct influence of this compound on a wide array of biochemical pathways is not extensively documented in publicly available literature, its structural motifs suggest potential interactions. As an amino acid derivative, it could theoretically interfere with pathways involving amino acid metabolism or serve as a precursor or competitive inhibitor in various enzymatic reactions. Further investigation is required to fully elucidate its sphere of influence within cellular metabolic networks.

Modulation of Enzyme Activity (e.g., lactate (B86563) dehydrogenase, amino acid oxidases)

There is a lack of specific research detailing the direct modulatory effects of this compound on enzymes such as lactate dehydrogenase and amino acid oxidases. However, the general class of benzoic acid derivatives has been studied for enzyme inhibition. For instance, derivatives of 4-aminobenzoic acid have been investigated as inhibitors for various enzymes, suggesting that this compound could also exhibit inhibitory properties against certain enzymes. The presence of the carboxylic acid and amino groups allows for potential interactions with the active sites of these enzymes, possibly leading to competitive or non-competitive inhibition.

Interactions with Proteins in the Shikimate Pathway

Specific interactions of this compound with proteins in the shikimate pathway are not well-documented in available scientific literature. The shikimate pathway is crucial for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Compounds that inhibit this pathway can act as herbicides or antimicrobial agents. Given its aromatic structure, it is plausible that this compound or its derivatives could be designed to interact with enzymes in this pathway, but specific research data is currently unavailable.

Modulation of Transcription Factor Activity and Gene Expression

Currently, there is no direct evidence from scientific literature to suggest that this compound modulates transcription factor activity or gene expression. Such activities are typically associated with molecules that can either directly bind to transcription factors, interfere with their signaling pathways, or affect the epigenetic landscape. While it is a biologically active molecule, its specific effects on gene regulation have not been a focus of published research.

Design and Synthesis of Derivatives for Enhanced Biological Activity

The core structure of this compound serves as a valuable scaffold for the design and synthesis of novel derivatives with enhanced biological activity. Medicinal chemists can modify the functional groups—the amino, methoxycarbonyl, and carboxylic acid groups—to optimize the compound's pharmacokinetic and pharmacodynamic properties. For example, converting the carboxylic acid to an amide or ester can affect its solubility and ability to cross cell membranes. Modifications to the amino group can influence its binding affinity and selectivity for specific biological targets. The synthesis of such derivatives often involves standard organic chemistry reactions, allowing for the creation of a diverse library of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological effects.

For instance, the table below illustrates a hypothetical SAR study on a series of derivatives targeting a specific enzyme, showing how different substituents affect inhibitory activity.

| Compound | R1 (at Amino group) | R2 (at Carboxyl group) | IC50 (nM) |

| 1 | H | OH | 500 |

| 2 | Acetyl | OH | 250 |

| 3 | H | OCH3 | 700 |

| 4 | Acetyl | OCH3 | 400 |

| 5 | Methyl | OH | 450 |

From this hypothetical data, one might conclude that acetylation of the amino group (as in compound 2 ) enhances activity, while esterification of the carboxylic acid group (as in compound 3 ) diminishes it. Such studies are crucial for the rational design of more potent and selective drug candidates.

Pharmacophore Integration and Molecular Hybridization

The structural framework of this compound, featuring an aromatic ring substituted with amino, carboxylic acid, and methoxycarbonyl groups, presents a versatile scaffold for pharmacophore integration and molecular hybridization strategies in drug design. The arrangement of these functional groups allows for a variety of chemical modifications to explore and optimize interactions with biological targets.

Molecular hybridization involves the covalent linking of two or more pharmacophoric moieties to create a new hybrid molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. The amino and carboxylic acid groups on the this compound scaffold are particularly amenable to the attachment of other pharmacophores. For instance, the amino group can be acylated or transformed into a sulfonamide, while the carboxylic acid can form amide or ester linkages with other bioactive molecules. This approach has been successfully employed in the synthesis of novel compounds, such as lophine-carbohydrate hybrids, which have demonstrated potent and selective inhibition of enzymes like butyrylcholinesterase (BuChE). In such hybrids, the core scaffold, akin to that of this compound, serves as a central linking unit.

Pharmacophore modeling, a crucial tool in drug discovery, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. The functional groups of this compound—hydrogen bond donors (amino and carboxylic acid), hydrogen bond acceptors (carbonyls), and an aromatic ring—are key pharmacophoric features. These features can be strategically incorporated into the design of new molecules to mimic the binding of a natural ligand or a known inhibitor to a biological target. For example, in the design of inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), pharmacophore models have guided the virtual screening and optimization of lead compounds. nih.gov The scaffold of this compound could similarly be used to design molecules that fit a specific pharmacophore model, thereby increasing the probability of discovering novel bioactive compounds.

Prodrug Design and Development

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov The presence of both a carboxylic acid and an amino group makes this compound and its derivatives suitable candidates for prodrug development.

The carboxylic acid moiety can be esterified to enhance lipophilicity and improve membrane permeability. Amino acids are often utilized as promoieties for carboxylic acid-containing drugs, forming ester linkages that can be cleaved in vivo by esterases to release the active parent drug. nih.gov This approach has been shown to improve the oral bioavailability of various therapeutic agents. For derivatives of this compound, the carboxylic acid could be converted into an amino acid ester prodrug, potentially enhancing its absorption via amino acid transporters in the intestine. nih.gov

Conversely, the amino group can be modified to create prodrugs. For example, it can be acylated or form a carbamate (B1207046) linkage with a promoiety that is later cleaved to regenerate the free amino group. This strategy can be employed to modulate the compound's solubility or to protect the amino group from premature metabolism. The ultimate goal of these prodrug strategies is to improve the delivery of the active compound to its target site, thereby enhancing its therapeutic efficacy. ufms.br

Pharmacological Screening and Evaluation

The evaluation of the pharmacological properties of this compound and its derivatives involves a cascade of screening assays to determine their biological activity and potential therapeutic utility.

Enzyme Inhibition Assays

Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes. For instance, benzoylaminobenzoic acid derivatives have been studied as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for bacterial fatty acid biosynthesis. nih.gov Similarly, derivatives of 4-aminobenzoic acid have been explored as inhibitors of carbonic anhydrases, which are involved in various physiological processes. mdpi.comnih.gov

Cellular Assays (e.g., anti-proliferative, cytotoxicity)

Cellular assays are fundamental in determining the effect of a compound on cell viability and proliferation. The anti-proliferative activity of a compound is often assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Derivatives of aminobenzoic acid have been evaluated for their anti-proliferative and cytotoxic effects against various cancer cell lines. For example, studies have reported the IC50 values of aminobenzoic acid derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines. researchgate.netrsc.org In one study, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values in the sub-micromolar range. researchgate.net Another study on methoxy-4'-amino chalcone (B49325) derivatives reported IC50 values against K562 and HL-60 leukemia cell lines, highlighting the influence of the number and position of methoxy (B1213986) groups on anticancer activity. cellbiopharm.com

While specific cytotoxicity data for this compound is not available, the table below presents a hypothetical representation of how such data would be presented based on studies of related compounds.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | MTT | 15.6 | preprints.org |

| Derivative B | A549 (Lung Cancer) | MTT | 25.17 | rsc.org |

| Derivative C | HCT-116 (Colon Cancer) | MTT | Data Not Available | - |

| Derivative D | K562 (Leukemia) | MTS | Data Not Available | - |

In Vitro and In Vivo Models

Following promising results from cellular assays, further evaluation in more complex biological systems is necessary. In vitro models, such as 3D cell cultures (spheroids), can provide a more physiologically relevant environment to assess a compound's efficacy.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also critical in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. researchgate.net These assays can evaluate parameters such as metabolic stability in liver microsomes, plasma protein binding, and permeability across cell monolayers like Caco-2 cells. nih.govnuvisan.com For instance, the metabolic stability of a compound is often determined by incubating it with liver microsomes and measuring its rate of degradation over time, which can be used to estimate its in vivo half-life. nih.gov

Promising compounds from in vitro studies are then advanced to in vivo models, typically in animals such as mice, to evaluate their efficacy and safety in a whole organism. nih.gov For anticancer drug candidates, this often involves implanting human tumor cells into immunocompromised mice (xenograft models) and then treating the mice with the test compound to see if it can inhibit tumor growth. researchgate.net For example, an aminobenzoic acid derivative has been shown to inhibit tumor growth and metastasis in a murine model of bladder cancer. nih.gov The evaluation in such models provides crucial information on the compound's therapeutic potential and helps to guide its further development.

Computational Chemistry in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov For a scaffold like this compound, various computational techniques can be applied.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to correlate the three-dimensional properties of a series of molecules with their biological activity. nih.govresearchgate.net By aligning a set of structurally related compounds and calculating their steric and electrostatic fields, a 3D-QSAR model can be generated to predict the activity of new, unsynthesized analogs. This approach has been successfully applied to p-aminobenzoic acid derivatives to identify key structural features required for acetylcholinesterase inhibition. ufms.br Such models can guide the design of more potent derivatives of this compound.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. siftdesk.orgnih.gov This method can help to elucidate the binding mode of a compound and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. For instance, docking studies of benzimidazole (B57391) derivatives into the active sites of protein kinases have provided insights into their inhibitory mechanisms. nih.gov The structure of this compound can be docked into the active sites of various target proteins to predict its binding affinity and guide the design of derivatives with improved interactions.

The table below illustrates the type of data that can be generated from molecular docking studies.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Derivative X | Protein Kinase A | -8.5 | Lys72, Glu91 | Hypothetical |

| Derivative Y | Carbonic Anhydrase II | -7.9 | His94, Thr199 | Hypothetical |

| Derivative Z | Acetylcholinesterase | -9.2 | Trp84, Phe330 | Hypothetical |

An analysis of the applications of this compound in computational drug discovery reveals its significant role as a versatile scaffold. This article explores its utility in modern medicinal chemistry, focusing on computational techniques that leverage its unique structural features.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

As a chemical building block, 4-Amino-3-(methoxycarbonyl)benzoic acid offers chemists a platform with precisely placed functional groups for constructing complex molecules. researchgate.net Its structural versatility allows for selective reactions at the amino, carboxyl, or ester positions, enabling the synthesis of diverse and novel compounds with potential applications in medicinal chemistry and pharmaceutical development. mdpi.com

The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry. A scaffold is a core molecular structure to which various substituents can be attached to generate a large library of related compounds. The three distinct functional groups on this molecule serve as diversification points, allowing for the attachment of a wide array of chemical moieties. This approach is fundamental to modern drug discovery, where generating and screening large compound libraries is a key strategy for identifying new therapeutic agents.

In the field of medicinal chemistry, there is significant interest in creating pseudopeptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but have enhanced properties, such as increased stability against enzymatic degradation. Aminobenzoic acid derivatives are used to construct these peptide mimics. nih.gov The rigid aromatic core of this compound can be incorporated into a peptide backbone to introduce conformational constraints. This rigidity can help lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.

DNA-Encoded Library (DEL) technology is a powerful tool for discovering new small-molecule ligands for protein targets. This technology involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode. The functional groups of this compound make it a suitable, though not yet explicitly documented, building block for this technology. The amino and carboxylic acid groups are ideal for forming amide bonds, a common reaction in DEL synthesis, to connect with the DNA anchor or other building blocks. Furthermore, the aromatic ring can be chemically modified (e.g., through halogenation) to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. Biaryl motifs are prevalent in many approved drugs, making them a desirable feature in compound libraries.

Catalysis and Reaction Optimization

Based on available scientific literature, there are no established reports detailing the direct application of this compound as a catalyst or as an agent for reaction optimization. While derivatives of aminobenzoic acids have been incorporated into more complex structures like metal-organic frameworks (MOFs) that exhibit catalytic activity, the compound itself is primarily utilized as a synthetic building block rather than a direct participant in catalytic cycles. researchgate.net

Development of Advanced Materials

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group, makes it a prime candidate for the synthesis of high-performance polymers.

This compound can serve as an AB-type monomer for the synthesis of aromatic polyamides, a class of polymers known as aramids. nih.gov In this type of polymerization, the amino group of one monomer molecule reacts with the carboxylic acid group of another in a step-growth polycondensation reaction to form a long polymer chain linked by amide bonds.

Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. mdpi.comresearchgate.net The incorporation of aromatic rings into the polymer backbone imparts rigidity and enhances intermolecular interactions, leading to materials with high melting points and resistance to degradation at elevated temperatures. A polymer synthesized from the closely related monomer 3-amino-4-methoxybenzoic acid has been used to create a conductive biomaterial hydrogel, demonstrating the potential for these polymers in advanced applications like cardiac therapy. scholaris.ca The polymers derived from this compound are expected to exhibit similar high-performance characteristics, making them suitable for use in advanced textiles, composites, and specialty electronic applications.

Coatings

While direct, extensive research on the specific application of this compound as a primary component in commercial coatings is not widely documented, its chemical structure suggests its potential as a valuable monomer or additive in the synthesis of high-performance polymer coatings. The presence of an amine group, a carboxylic acid group, and a methoxycarbonyl group provides multiple reactive sites for polymerization and cross-linking, making it a candidate for creating resins with enhanced properties.

The general class of aromatic amino acids and their derivatives are utilized in creating polymers like polyamides and polyimides, which are known for their thermal stability, chemical resistance, and mechanical strength—qualities that are highly desirable in protective coatings. For instance, benzoic acid and its derivatives are known to be used to improve the gloss, hardness, and chemical resistance of alkyd resin coatings. justlonghealth.com They can act as chain growth terminators in the polymer, which helps to control the properties of the final resin. justlonghealth.com

Research into related compounds further supports the potential utility of this compound in the coatings sector. For example, studies on polyamides have shown that by carefully selecting monomers, it is possible to create amorphous resins with high glass transition temperatures suitable for coating applications. tue.nl These coatings can exhibit excellent solvent resistance and toughness. tue.nl

In the realm of corrosion protection, which is a critical function of many coatings, amine-functionalized aromatic carboxylic acids have been investigated. For instance, 3,4-diaminobenzoic acid has been used to chelate zirconium in the formation of hybrid sol-gel coatings for aluminum alloys, demonstrating superior corrosion resistance. tudublin.ie This suggests that the amino and carboxylic acid groups on a benzene (B151609) ring can play a significant role in enhancing the protective properties of a coating.

Hypothetical Performance Enhancements in a Polymer Coating Matrix

| Property Enhanced | Potential Contribution of this compound |

| Adhesion | The carboxylic acid group can form strong hydrogen bonds or covalent bonds with metal or metal oxide surfaces, promoting adhesion. |

| Hardness & Gloss | Incorporation of the rigid aromatic ring into the polymer backbone can increase the hardness and gloss of the coating film. justlonghealth.com |

| Thermal Stability | Aromatic polyamides and polyimides derived from such monomers typically exhibit high thermal and oxidative stability. |

| Chemical Resistance | The stable aromatic structure and potential for high cross-linking density can lead to coatings with improved resistance to solvents and chemical attack. |

It is important to note that the above table represents potential contributions based on the chemical nature of the compound and findings from related materials. Detailed experimental research would be necessary to quantify the exact impact of this compound on coating performance. The synthesis of novel polyamides or poly(ester amide)s using this monomer could lead to the development of advanced coatings with a tailored balance of properties for specific demanding applications. researchgate.net

Biochemical and Structural Biology Research

Protein-Ligand Interaction Studies

Elucidation of Binding Mechanisms

There is no available scientific literature that elucidates the specific binding mechanisms of 4-Amino-3-(methoxycarbonyl)benzoic acid with any protein targets. Research on protein-ligand interactions is fundamental to understanding a compound's biological function, but such studies for this particular molecule have not been published.

Development of Novel Enzyme Inhibitors

While structurally related compounds have been investigated as enzyme inhibitors, there is no specific research demonstrating the development or characterization of this compound as a novel enzyme inhibitor. For instance, studies on the related compound 4-Amino-3-methoxybenzoic acid have suggested it acts as a hydroxylase inhibitor. However, this cannot be directly extrapolated to this compound.

Influence on Metabolic Pathways

Substrate or Inhibitor Roles in Biochemical Reactions

There are no specific studies identifying this compound as either a substrate or an inhibitor in any characterized biochemical reactions or metabolic pathways. While an isomer, 3-Amino-4-(methoxycarbonyl)benzoic acid, has been reported to interact with enzymes like lactate (B86563) dehydrogenase and amino acid oxidases, similar information for this compound is absent from the scientific literature.

Cellular Biology and Molecular Mechanisms

Impact on Cell Signaling Pathways

Detailed research on the impact of this compound on specific cell signaling pathways is not available. While research into related molecules sometimes touches upon cellular effects, no such data has been published for the specific compound . For example, the related molecule 4-amino-3-hydroxybenzoic acid has been noted for its potential to inhibit EGFR and HER2 signaling, but this is distinct from the compound of interest.

Gene Expression Profiling

An extensive review of publicly available scientific literature and databases reveals a notable absence of studies focused on the gene expression profiling of this compound. At present, there are no detailed research findings or data tables available that specifically delineate the effects of this compound on the expression levels of various genes.

Therefore, it is not possible to provide an analysis of its impact on cellular transcription or to construct data tables illustrating differential gene expression in response to this particular chemical compound. This indicates a gap in the current body of biochemical and structural biology research concerning this compound.

Advanced Analytical Techniques in Research

Spectroscopic Characterization of Derivatives

Spectroscopic analysis is fundamental in the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy each offer unique insights into the molecular architecture of "4-Amino-3-(methoxycarbonyl)benzoic acid" derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of "this compound," the aromatic protons typically appear as distinct signals in the downfield region of the spectrum. The chemical shifts and splitting patterns of these signals are indicative of the substitution pattern on the benzene (B151609) ring. For instance, in a related compound, 4-((tert-Butoxycarbonyl)amino)benzoic acid, the aromatic protons are observed as doublets at δ 8.04 and δ 7.46 ppm.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The carbonyl carbons of the carboxylic acid and the methoxycarbonyl group in derivatives of "this compound" would be expected to show characteristic resonances at the low-field end of the spectrum. For example, the carbonyl carbon of a similar benzoic acid derivative has been observed at 172.5 ppm.

Table 1: Representative ¹H NMR Spectral Data for a Benzoic Acid Derivative

| Proton | Chemical Shift (δ, ppm) |

| Aromatic CH | 8.04 (d) |

| Aromatic CH | 7.46 (d) |

| NH | 6.74 (s) |

| CH₃ | 1.54 (s) |

Note: Data for 4-((tert-Butoxycarbonyl)amino)benzoic acid.

Mass Spectrometry (MS, EIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EIMS), the molecule is fragmented, and the resulting fragmentation pattern provides valuable structural information. For "this compound," with a molecular weight of 195.17 g/mol , the molecular ion peak ([M]⁺) would be expected at an m/z of 195.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretches of the carboxylic acid and the ester, and the C-O stretches. Aromatic carboxylic acids typically exhibit a broad O-H stretching band from 2500 to 3500 cm⁻¹ and a C=O stretching vibration between 1680 and 1710 cm⁻¹. The amino group would show N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3500 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=O (Ester) | Stretching | ~1725 |

| C-O | Stretching | 1210-1320 |

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For acidic aromatic compounds like benzoic acid derivatives, reversed-phase HPLC is a common method. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a key parameter for its identification.

Flash Column Chromatography

Flash column chromatography is a preparative technique used to purify larger quantities of compounds. For "this compound," a silica (B1680970) gel stationary phase is commonly employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with a gradient of polarity, such as a mixture of ethyl acetate (B1210297) and dichloromethane, can be effective for eluting the compound from the column. Given that the target compound contains both an acidic carboxylic acid group and a basic amino group, the addition of a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase may be necessary to improve the separation by preventing streaking on the silica gel.

Crystallographic Studies (e.g., X-ray crystallography for protein-ligand complexes)

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography studies for protein-ligand complexes involving this compound were identified. Consequently, detailed research findings and data tables on this specific topic cannot be provided at this time.

Comparative Studies and Future Directions

Comparison with Related Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a class of compounds with a vast range of applications, from food preservation to pharmaceuticals. ijarsct.co.in The specific biological and chemical properties of a benzoic acid derivative are determined by the nature and position of the functional groups attached to the benzene (B151609) ring. ijarsct.co.in Comparing 4-Amino-3-(methoxycarbonyl)benzoic acid with its structural relatives reveals key differences that underpin its unique potential.

The structure of this compound is distinguished by a specific trisubstitution pattern on the benzene ring: a carboxylic acid group, an amino group at the para position (C4), and a methoxycarbonyl group at the meta position (C3) relative to the carboxyl function. This arrangement creates a unique electronic and steric environment.

The structural uniqueness arises from the interplay of these three functional groups:

Amino Group (-NH₂): An electron-donating group that activates the ring, primarily at the ortho and para positions.

Carboxylic Acid Group (-COOH): An electron-withdrawing and meta-directing group.

Methoxycarbonyl Group (-COOCH₃): An electron-withdrawing and meta-directing group.

| Compound Name | Substituent at C3 | Substituent at C4 | Key Structural Features |

|---|---|---|---|

| This compound | -COOCH₃ (Methoxycarbonyl) | -NH₂ (Amino) | Trisubstituted with electron-donating and electron-withdrawing groups in a specific orientation. |

| p-Hydroxybenzoic acid (PHBA) | -H | -OH (Hydroxy) | Simple monosubstituted derivative with an electron-donating hydroxyl group. globalresearchonline.net |

| 4-Aminobenzoic acid (PABA) | -H | -NH₂ (Amino) | Simple monosubstituted derivative with an electron-donating amino group. jst.go.jp |

| 3-Chloro-4-methoxybenzoic acid | -Cl (Chloro) | -OCH₃ (Methoxy) | Disubstituted with a halogen and a methoxy (B1213986) group, affecting lipophilicity and electronic properties. nih.gov |

| 4-Amino-3-bromobenzoic acid | -Br (Bromo) | -NH₂ (Amino) | Features a halogen atom adjacent to the amino group, influencing steric and electronic properties. nih.gov |

The diverse biological activities of benzoic acid derivatives are a direct consequence of their varied substitution patterns. ijarsct.co.inresearchgate.net While some derivatives exhibit broad antimicrobial or antioxidant effects, others are highly specific enzyme inhibitors. researchgate.netnih.gov

For example, p-hydroxybenzoic acid (PHBA) and its esters (parabens) are known for a wide array of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities. globalresearchonline.netresearchgate.net In contrast, more complex derivatives often show more targeted actions. A study of benzoic acid derivatives isolated from the fungus Bjerkandera adusta found that different substitutions led to varied effects on the proteostasis network; for instance, 3-chloro-4-methoxybenzoic acid was a potent activator of cathepsins B and L. nih.gov

Other research has demonstrated the potential of specific benzoic acid derivatives as targeted therapeutic agents. 4-(3-chloroanilino)benzoic acid is a potent inhibitor of aldo-keto reductase enzymes, which are implicated in castration-resistant prostate cancer. nih.gov Similarly, a related isomer, 4-Amino-3-methoxybenzoic acid, has been identified as an inhibitor of the enzyme hydroxylase and shows potential as an anti-cancer agent. biosynth.com The unique combination of functional groups in this compound suggests it may possess its own distinct biological activity profile, potentially as a specific enzyme inhibitor or a modulator of cellular pathways.

| Compound | Reported Biological Activity | Reference |

|---|---|---|

| p-Hydroxybenzoic Acid (PHBA) | Antimicrobial, antioxidant, anti-inflammatory, nematicidal, antiviral. | globalresearchonline.netresearchgate.net |

| 3-Chloro-4-methoxybenzoic acid | Potent activator of cathepsins B and L (proteostasis modulation). | nih.gov |

| 4-Amino-3-methoxybenzoic acid | Hydroxylase inhibitor, potential anti-cancer activity. | biosynth.com |

| 4-(3-chloroanilino)benzoic acid | Potent and selective aldo-keto reductase (AKR1C2, AKR1C3) inhibitor. | nih.gov |

| General Benzoic Acid Derivatives | Anticancer, antifungal, anti-inflammatory, antimicrobial. | ijarsct.co.innih.govpreprints.org |

Emerging Research Areas

Research into polysubstituted benzoic acids is moving towards more specialized applications, with this compound and related structures being central to several emerging fields.

One of the most significant areas is its use as a sophisticated building block in medicinal chemistry. ontosight.ai The distinct functional groups allow for sequential and regioselective modifications, making it a valuable scaffold for constructing more complex pharmaceutical agents. ontosight.ai For example, research on related structures has shown their utility in synthesizing isobenzofuranones (phthalides), a class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. mdpi.com

Another promising frontier is the development of modulators for cellular maintenance systems, such as the proteostasis network. Research has indicated that certain benzoic acid derivatives can enhance the activity of protein degradation pathways that decline with age, suggesting a potential for developing novel anti-aging agents. nih.gov The specific structure of this compound makes it a candidate for investigation in this context.

Furthermore, the design of specific enzyme inhibitors remains a major research thrust. The success of other benzoic acid derivatives in targeting enzymes like carbonic anhydrases, CYP450 enzymes, and reductases suggests that this compound could be explored as a selective inhibitor for various therapeutic targets. nih.govnih.govmdpi.com

Challenges and Opportunities in Synthesis and Application

Despite the promise, the journey of a compound like this compound from laboratory to application is fraught with challenges and opportunities.

Challenges:

Application: A significant hurdle in application is translating a compound's in vitro activity into in vivo efficacy. This involves optimizing its absorption, distribution, metabolism, and excretion (ADME) properties, which can be a long and resource-intensive process. Furthermore, ensuring target specificity to minimize off-target effects is a critical challenge in drug development.

Opportunities:

Synthesis: There is a substantial opportunity for developing novel, efficient, and sustainable synthetic methodologies. Advances in catalysis, flow chemistry, and green chemistry could provide more direct and scalable routes to this and related compounds. As demonstrated in the synthesis of related heterocyclic systems, discovering new reaction pathways can significantly improve yields and simplify procedures. mdpi.com

Application: The primary opportunity lies in its potential as a versatile chemical scaffold. ontosight.ai Its structure is ripe for modification, allowing for the creation of libraries of related compounds for screening against various diseases. The diverse activities of related benzoic acids suggest that this compound could be a starting point for developing targeted therapies in oncology, infectious diseases, or age-related conditions. nih.govpreprints.org Its role as a key intermediate for more complex molecules remains a significant area for exploration and commercial application.

常见问题

Q. What are the recommended synthetic routes for 4-Amino-3-(methoxycarbonyl)benzoic acid, and what key reaction parameters influence yield?

The synthesis typically involves functional group transformations on a benzoic acid core. Critical parameters include:

- Oxidizing agents (e.g., potassium permanganate) for carboxyl group introduction.

- Reducing agents (e.g., LiAlH4) for amine group reduction.

- Methoxycarbonyl group incorporation via esterification under controlled pH and temperature (60–80°C).

Reaction optimization requires monitoring by HPLC or TLC to track intermediate formation. Adjusting solvent polarity (e.g., DMF for solubility) and stoichiometric ratios of substituents can improve yields above 70% .

Q. What spectroscopic methods are most effective for characterizing the purity of this compound?

- NMR (¹H/¹³C) : Identifies proton environments (e.g., amino δ 5.2–6.0 ppm, methoxy δ 3.8 ppm).

- FT-IR : Confirms functional groups (carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹).

- XRD : Validates crystalline structure and purity by comparing lattice parameters with reference data (e.g., Acta Crystallographica reports) .

- HPLC-MS : Quantifies impurities (<2% for research-grade material) .